molecular formula C12H18N2S B2710546 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine CAS No. 188051-12-9

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine

Cat. No.: B2710546
CAS No.: 188051-12-9
M. Wt: 222.35
InChI Key: AOMFBHWYJBBPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. This compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine has been synthesized through various methods, highlighting its versatility in chemical reactions. One study describes its formation through the condensation with bromomethyl (halo)phenyl ketones, followed by cyclization, demonstrating a route via 3-position-substituted-spiro-iminothiazole. X-ray crystallography of related compounds further reveals the structural intricacies, aiding in understanding the reaction pathways and structural determinants of biological activity (Feng et al., 1999).

Potential Biological Activities

Research has explored the derivatives of this compound for potential biological activities. For instance, studies have investigated its derivatives for anti-monoamine oxidase and antitumor properties. This research has found that some compounds exhibit significant inhibition of monoamine oxidase activity, crucial for treating various psychiatric and neurological disorders, and have shown to suppress tumor growth in certain murine tumor models (Markosyan et al., 2014).

Heterocyclic Chemistry and Domino Reactions

The compound's relevance extends into heterocyclic chemistry, where its reactivity has been utilized in domino reactions to synthesize dihydrothiophenes or spirocyclic compounds. These reactions open up pathways for creating structurally complex and potentially biologically active molecules, showcasing the compound's utility in generating diverse chemical libraries (Sun et al., 2009).

Catalysis and Green Chemistry

Furthermore, the compound has found applications in catalysis and green chemistry. Innovations in its derivatives' synthesis highlight efficient, environmentally friendly approaches to constructing spirocyclic structures, contributing to sustainable chemical practices. These methodologies emphasize the compound's role in facilitating catalyst-free conditions, underlining its importance in developing new synthetic strategies (Feng et al., 2015).

Properties

IUPAC Name

spiro[5,7-dihydro-4H-1,3-benzothiazole-6,1'-cyclohexane]-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c13-11-14-9-4-7-12(8-10(9)15-11)5-2-1-3-6-12/h1-8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMFBHWYJBBPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=C(C2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.